
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound that features multiple functional groups, including a benzyloxycarbonyl group, a tert-butoxycarbonyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through standard carbamate formation reactions. The pyrrolidine ring can be introduced via cyclization reactions, often using conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary widely, but often include key regulatory proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents or stereochemistry.
Other carbamate-protected amino acids: Compounds that feature carbamate protecting groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H28N2O7 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(3S)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-19(27)16-10-7-11-23(16)18(26)15(12-17(24)25)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,24,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
MCCPEPMTBMAZAM-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


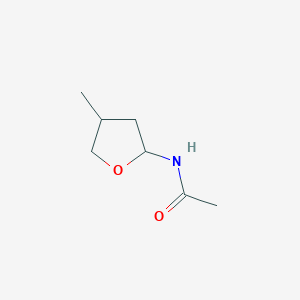
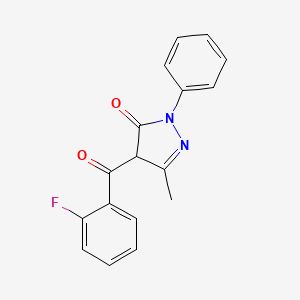

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

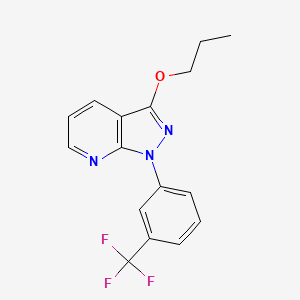
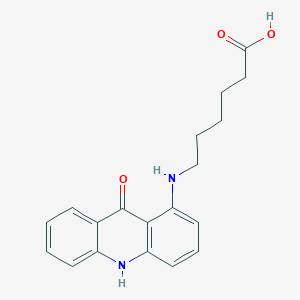
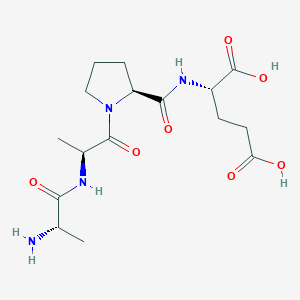
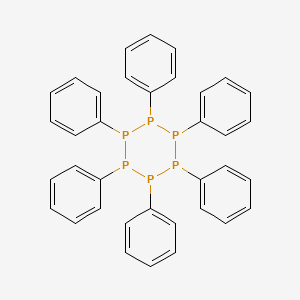
![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
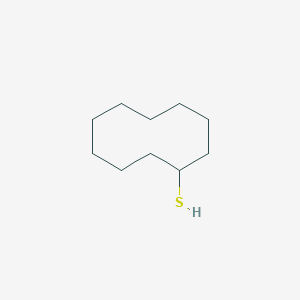
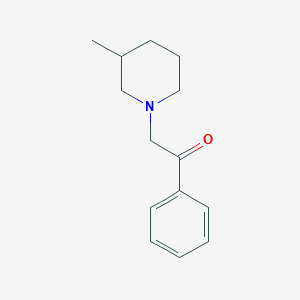
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
